![molecular formula C20H24FN7 B5640780 5-fluoro-N,N-dimethyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5640780.png)
5-fluoro-N,N-dimethyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For example, a practical synthesis approach was described by Zhang et al. (2009), involving a telescoped series of reactions to produce a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, showcasing the complexity and strategic planning required in synthetic chemistry for compounds with similar structural features (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target compound involves careful design to achieve desired biological activities. For example, Kubo et al. (2021) discussed the design, synthesis, and biological evaluation of GPR119 agonists, highlighting the importance of molecular architecture in interacting with biological targets (Kubo et al., 2021).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds are influenced by their functional groups and molecular framework. Sutherland et al. (2022) explored the structure–activity relationships for anti-mycobacterial activity, demonstrating how modifications to the molecular structure can significantly impact biological activity (Sutherland et al., 2022).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for the compound's application in drug development. For instance, Garre et al. (2019) synthesized a highly fluorescent family of unsymmetrical organoboron complexes, emphasizing the role of physical properties in determining the utility of a compound in applications beyond medicinal chemistry (Garre et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under physiological conditions, and potential for bioconjugation, are essential for designing compounds with desired biological functions. The synthesis and evaluation of substituted imidazo[1,2-a]pyridines by Fookes et al. (2008) provide insights into how chemical properties are tailored for specific biological targets (Fookes et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-N,N-dimethyl-2-[3-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN7/c1-26(2)19-17(21)12-24-20(25-19)28-10-5-6-15(13-28)18-23-9-11-27(18)14-16-7-3-4-8-22-16/h3-4,7-9,11-12,15H,5-6,10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLROASKDSPDBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1F)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N,N-dimethyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine |
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